

CAS number and IUPAC name for 4-Bromophenylacetylene

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Compound of Interest

Compound Name: 4-Bromophenylacetylene

Cat. No.: B014332

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An In-depth Technical Guide to **4-Bromophenylacetylene**: Properties, Synthesis, and Applications

Introduction

4-Bromophenylacetylene, a halogenated aromatic alkyne, serves as a critical building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility spans from the development of novel organic materials to the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in coupling reactions, and insights into its applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Bromophenylacetylene is an off-white solid at room temperature.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **4-Bromophenylacetylene**

Property	Value	Reference
CAS Number	766-96-1	[1][2][3]
IUPAC Name	1-bromo-4-ethynylbenzene	[1][4]
Molecular Formula	C ₈ H ₅ Br	[1][3]
Molecular Weight	181.03 g/mol	[1][3]
Melting Point	64-67 °C	[2][5]
Boiling Point	88-90 °C at 16 mmHg	[2][5]
Solubility	Soluble in chloroform, diethyl ether, and ethanol.	[2][5]
Appearance	White to yellow powder, crystalline powder, or solid.	[2]
InChI Key	LTLVZQZDXQWLHU-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C#CC1=CC=C(C=C1)Br</chem>	[1]

Synthesis and Reactions

4-Bromophenylacetylene is a versatile substrate for various cross-coupling reactions, most notably the Sonogashira and Suzuki couplings, which are fundamental for the formation of carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes.

This protocol describes a general method for the Sonogashira coupling of aryl halides with arylacetylenes under mild, environmentally friendly conditions.

Materials:

- Aryl halide (e.g., **4-bromophenylacetylene**) (1 equivalent)
- Arylacetylene (1.5 equivalents per halide)
- $\text{Pd}(\text{CH}_3\text{CN})_2\text{Cl}_2$ (0.5 or 1.0 mol % per halide)
- cataCXium A (1.0 or 2.0 mol % per halide)
- Cs_2CO_3 (1 equivalent per halide)
- 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
- Argon (inert gas)

Procedure:

- A 10 mL Schlenk flask is evacuated and charged with argon three times to ensure an inert atmosphere.
- The aryl halide, arylacetylene, $\text{Pd}(\text{CH}_3\text{CN})_2\text{Cl}_2$, cataCXium A, and Cs_2CO_3 are added to the flask.
- 2-MeTHF is added as the solvent.
- The reaction mixture is stirred at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is purified by column chromatography on silica gel.[6]

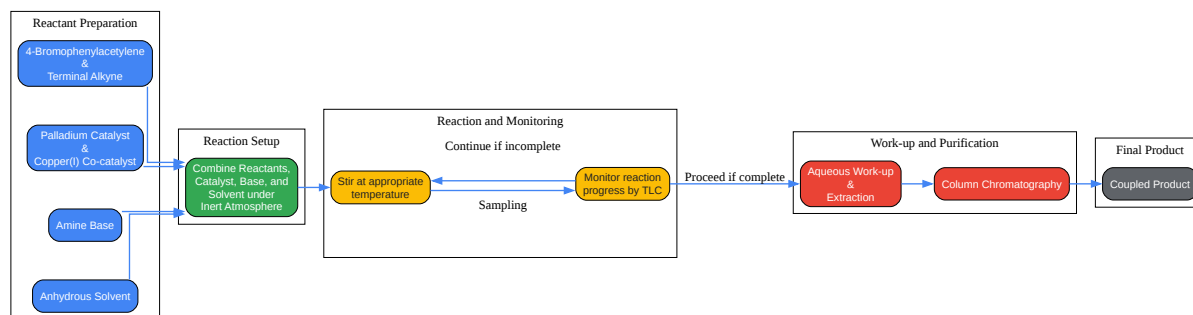
Table 2: Quantitative Data for Sonogashira Coupling Reactions

Aryl Halide	Alkyne	Catalyst Loading (mol %)	Base	Solvent	Time (h)	Yield (%)	Reference
1-Iodo-4-nitrobenzene	Phenylacetylene	0.5 (Pd), 1.0 (cataCXium A)	Cs ₂ CO ₃	2-MeTHF	48	95	[6]
1-Bromo-4-nitrobenzene	Phenylacetylene	1.0 (Pd), 2.0 (cataCXium A)	Cs ₂ CO ₃	2-MeTHF	48	92	[6]
1-Iodobenzene	4-Ethynylanisole	0.5 (Pd), 1.0 (cataCXium A)	Cs ₂ CO ₃	2-MeTHF	48	93	[6]
1-Bromo-4-ethynylbenzene	Phenylboronic acid	2 (catalyst 3)	KOAc	DCM	24	96	[3]

Note: The last entry refers to a Suzuki-type coupling for the synthesis of 1-Bromo-4-(phenylethynyl)benzene, where **4-bromophenylacetylene** would be a product of a preceding step or a related starting material.

Logical Workflow for Sonogashira Coupling

The following diagram illustrates the general workflow for a Sonogashira coupling reaction involving **4-bromophenylacetylene**.



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A generalized workflow for a Sonogashira coupling reaction.

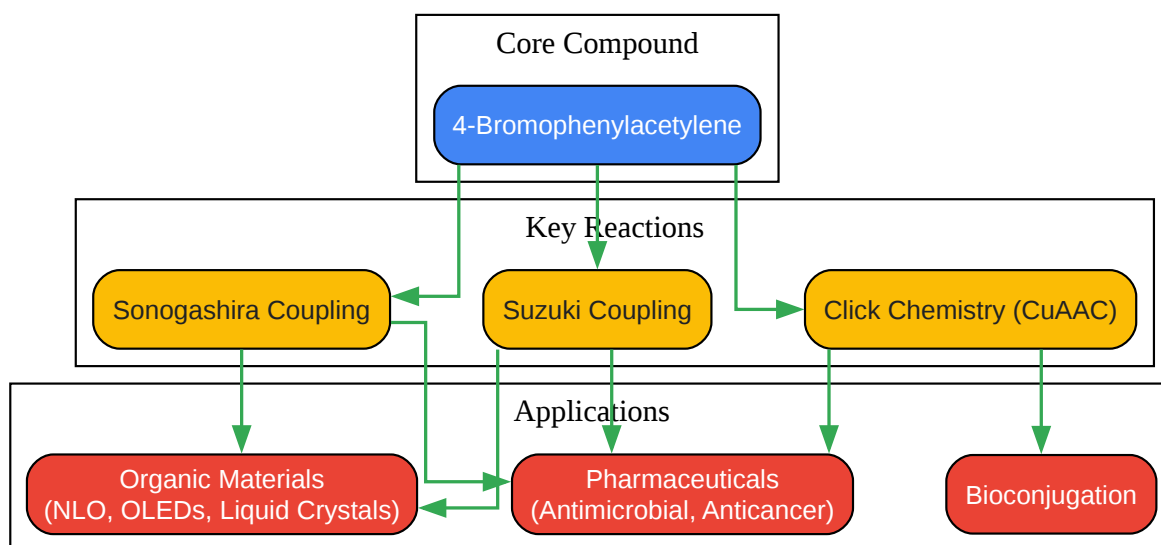
Applications in Drug Discovery and Materials Science

4-Bromophenylacetylene and its derivatives are of significant interest in drug discovery and materials science.

- **Pharmaceutical Intermediates:** The structural motif of a phenylacetylene is present in various biologically active molecules. The bromine atom in **4-bromophenylacetylene** provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for screening. Derivatives of brominated phenyl compounds have shown potential as antimicrobial and anticancer agents.^[7]

- Click Chemistry: As a terminal alkyne, **4-bromophenylacetylene** is a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[4] This reaction is widely used in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and biocompatibility.
- Organic Materials: **4-Bromophenylacetylene** serves as a precursor for the synthesis of organic functional materials.[8] These include:
 - Nonlinear Optical (NLO) Materials: The extended π -conjugation in the products derived from **4-bromophenylacetylene** can lead to materials with significant NLO properties.
 - Organic Light-Emitting Diodes (OLEDs): Arylacetylene derivatives are used in the development of materials for OLEDs.
 - Liquid Crystals: The rigid, linear structure of molecules synthesized from **4-bromophenylacetylene** makes them suitable candidates for liquid crystal applications.

The following diagram illustrates the logical relationship of **4-bromophenylacetylene** as a precursor to various applications.



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Applications derived from **4-Bromophenylacetylene**.

Conclusion

4-Bromophenylacetylene is a cornerstone intermediate in modern organic synthesis. Its versatile reactivity in cross-coupling reactions, coupled with the utility of the resulting products, makes it an indispensable tool for researchers in both academia and industry. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

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